molecular formula C16H17NO3 B2519305 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine CAS No. 2097913-52-3

1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine

Cat. No.: B2519305
CAS No.: 2097913-52-3
M. Wt: 271.316
InChI Key: PHMXPJHBOXQYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.316. The purity is usually 95%.
The exact mass of the compound Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines
This study presents an environmentally friendly synthesis method for benzylpiperidines, which are structurally related to the compound of interest. The process involves temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation, utilizing Pd/C as a catalyst. This method emphasizes the importance of reaction conditions, including temperature and substrate structure, for achieving selectivity (Ágai et al., 2004).

Crystal Structure Analysis

Crystal Structure of the Adduct
A study on the crystal structure of a compound containing a piperidinyl substituent similar to the compound of interest reveals detailed insights into molecular interactions, such as hydrogen bonding and dihedral angles, which could be relevant for understanding the structural properties of Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone (Revathi et al., 2015).

Antimicrobial and Antitubercular Activities

Antitubercular Activities in a Series of 4-(Aryloxy)Phenyl Cyclopropyl Methanols
Research into cyclopropyl methanols, which share a cyclopropyl component with the compound of interest, has identified significant antitubercular activity against Mycobacterium tuberculosis. One compound in particular demonstrated high efficacy in vitro and in vivo, suggesting potential for developing new antitubercular agents (Bisht et al., 2010).

Neuroprotective Activity

Neuroprotective Activity of Benzoxazine Antioxidants
A study on benzoxazine antioxidants, which are structurally distinct but functionally related to antioxidants, explored their neuroprotective effects. These compounds were effective in preventing ATP level decreases caused by hypoxia in astrocytes and showed potent neuroprotective effects in a model of cerebral palsy (Largeron et al., 2001).

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-cyclopropylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(13-3-4-14-15(9-13)20-10-19-14)17-7-5-12(6-8-17)11-1-2-11/h3-4,9H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMXPJHBOXQYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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